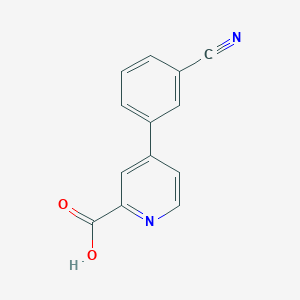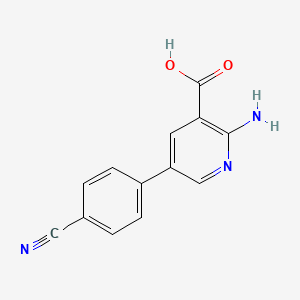
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95%
Vue d'ensemble
Description
2-Chloro-5-(4-cyanophenyl)isonicotinic acid (2C5CINCA) is an aromatic compound with a molecular weight of 265.55 g/mol. It is a white crystalline solid that is soluble in methanol, dimethyl sulfoxide, and ethyl acetate. 2C5CINCA has a melting point of 97-100°C and is stable at room temperature. 2C5CINCA is a valuable synthetic intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used as a building block for the synthesis of substituted isonicotinic acids, which are important in the development of various drugs.
Applications De Recherche Scientifique
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% is used in scientific research as an intermediate for the synthesis of substituted isonicotinic acids. These compounds have been studied for their potential use in the development of drugs for the treatment of various diseases, such as cancer and diabetes. 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has also been studied for its potential to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. ACC is responsible for the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the biosynthesis of fatty acids. 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% is thought to inhibit ACC by binding to the active site of the enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA.
Biochemical and Physiological Effects
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been studied for its potential to inhibit the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. In addition, 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has been studied for its potential to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has several advantages when used in laboratory experiments. It is a white crystalline solid that is stable at room temperature, has a melting point of 97-100°C, and is soluble in methanol, dimethyl sulfoxide, and ethyl acetate. Furthermore, it is a valuable synthetic intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes. However, there are some limitations to using 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% in laboratory experiments. It is an expensive compound and has a low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% has potential for use in the development of drugs for the treatment of various diseases, such as cancer and diabetes. It could also be used to inhibit the growth of certain bacteria and fungi. Additionally, it could be studied for its potential to modulate the activity of various enzymes, such as phospholipase A2 and cyclooxygenase. It could also be used to synthesize substituted isonicotinic acids, which have potential applications in the development of drugs. Furthermore, it could be used in the synthesis of dyes and agrochemicals. Finally, it could be studied for its potential to act as an inhibitor of acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids.
Méthodes De Synthèse
2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-cyanophenol with thionyl chloride in the presence of anhydrous potassium carbonate. The second step involves the reaction of the thionyl chloride adduct with 2-chloro-5-chlorobenzonitrile in the presence of potassium carbonate. The final step involves the reaction of the 2-chloro-5-chlorobenzonitrile adduct with sodium azide in the presence of potassium carbonate to give 2-Chloro-5-(4-cyanophenyl)isonicotinic acid, 95%.
Propriétés
IUPAC Name |
2-chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-5-10(13(17)18)11(7-16-12)9-3-1-8(6-15)2-4-9/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRILQYTYQFHJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687009 | |
| Record name | 2-Chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid | |
CAS RN |
1258609-00-5 | |
| Record name | 2-Chloro-5-(4-cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















